molecular formula C13H12ClFN2 B1407629 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine CAS No. 1256955-89-1

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Cat. No. B1407629
M. Wt: 250.7 g/mol
InChI Key: WNKRZSJINCTEIB-UHFFFAOYSA-N
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Description

Compounds like “4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine” belong to a class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds with a structure similar to benzene, but with two carbon atoms replaced by nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions like electrophilic aromatic substitution . Boronic acids, which can be used as building blocks and synthetic intermediates, were first synthesized in 1860 by Edward Frankland .


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms. The exact structure of “4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine” would have additional functional groups attached to this ring .


Chemical Reactions Analysis

Benzene, a structural analog of pyrimidine, can undergo electrophilic aromatic substitution because aromaticity is maintained . Similar reactions might be expected for pyrimidine derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Boronic acids, for example, are considered Lewis acids and have a pKa value of 4–10 .

Scientific Research Applications

  • Tautomerism and Crystalline Forms
    Pyrimidines, including derivatives similar to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, are significant in biology and medicine. Research shows the importance of tautomerism and molecular recognition processes involving hydrogen bonding in pyrimidines. Studies on crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine reveal two forms of the 1:1 salt, each containing a different tautomeric form of the cation (Rajam et al., 2017).

  • Cocrystal Design
    Cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids have been designed and characterized, demonstrating the versatility of pyrimidine derivatives in forming hydrogen-bonded structures (Rajam et al., 2018).

  • Anticonvulsant and Antidepressant Activities
    Pyrido[2,3-d]pyrimidine derivatives, structurally related to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, have been synthesized and evaluated for anticonvulsant and antidepressant activities, highlighting potential therapeutic applications (Zhang et al., 2016).

  • Antitumor Activity
    Related compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized, showing potent inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancer (Grivsky et al., 1980).

  • AGAT Inhibition and Cytotoxicity Enhancement
    4(6)-(benzyloxy)pyrimidine derivatives and analogues, similar in structure to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, have shown abilities to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) and potentiate the cytotoxicity of certain drugs (Terashima & Kohda, 1998).

  • Metabolic Fate and Excretion Balance in Drug Discovery
    Studies involving 4-fluorobenzyl derivatives in the context of drug discovery have utilized 19F-nuclear magnetic resonance (NMR) to assess metabolic fate and excretion balance, demonstrating the importance of such derivatives in pharmaceutical development (Monteagudo et al., 2007).

  • Affinity Towards Adenosine Receptors
    Derivatives involving 4-fluorobenzyl groups have been examined for their affinity towards adenosine receptors, indicating potential applications in neuropharmacology and the development of targeted therapies (Betti et al., 1999).

  • Nucleoside Synthesis and Biological Activity
    Synthesis of 4'-thio-5-halogenopyrimidine nucleosides, related to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, has been explored, showcasing their inhibitory effects on certain cell growth, which could have implications in cancer therapy (Bobek et al., 1975).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for safety information .

Future Directions

The future directions in the study of pyrimidine derivatives and similar compounds could involve exploring their potential uses in medicine and other fields .

properties

IUPAC Name

4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKRZSJINCTEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Synthesis routes and methods

Procedure details

A solution of 5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol (730 mg, 3.14 mmol) in phosphorus oxychloride (10 mL) was stirred at 60° C. for 90 min. The reaction mixture was concentrated and ethyl acetate (50 mL) was added to the residue. The organic solution was washed with saturated sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL), dried over sodium sulfate, filtered and concentrated. Column chromatography of the residue on silica (5-40% ethyl acetate in hexanes) afforded 4-chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (527 mg, 67% yield) as a colorless solid. 1H NMR (400 MHz, CDCl3): 7.21 (m, 2H), 6.98 (m, 2H), 4.12 (s, 2H), 2.67 (s, 3H), 2.45 (s, 3H); MS (EI) for C13H12ClFN2: 250 (M+).
Name
5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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